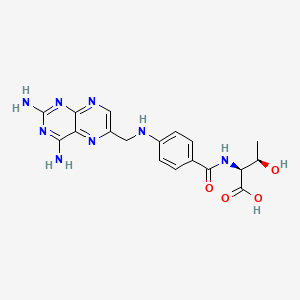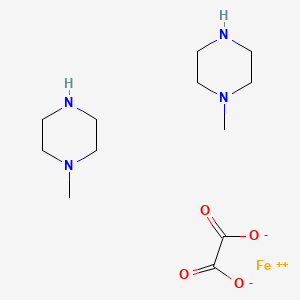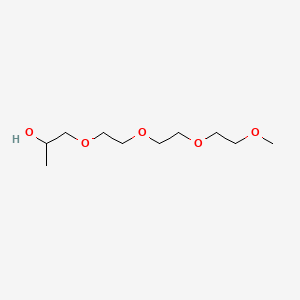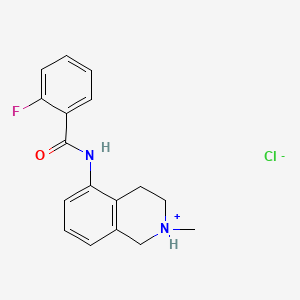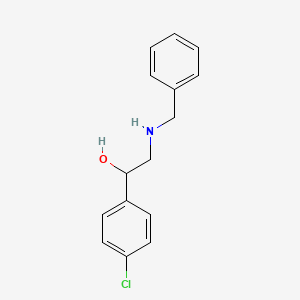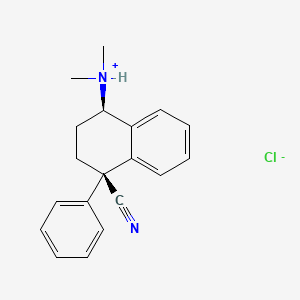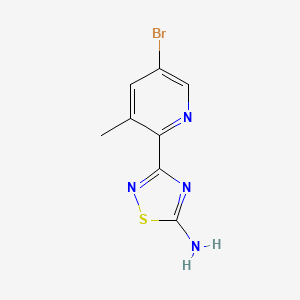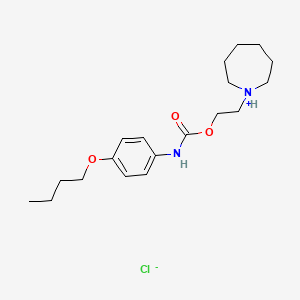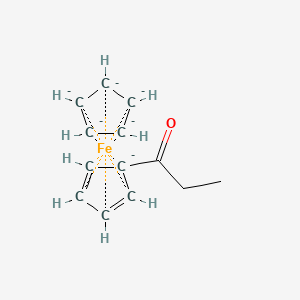
1-Cyclopenta-2,4-dien-1-ylpropan-1-one;cyclopentane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionylferrocene: is an organometallic compound with the chemical formula (C5H5)(C5H4)Fe(COCH2CH3) . It consists of a ferrocene core, where one of the cyclopentadienyl rings is substituted with a propionyl group. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propionylferrocene can be synthesized through the reaction of ferrocene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
(C5H5)2Fe+CH3CH2COCl→(C5H5)(C5H4)Fe(COCH2CH3)+HCl
Industrial Production Methods: While specific industrial production methods for propionylferrocene are not extensively documented, the synthesis generally involves similar principles as laboratory-scale preparation. The process would likely be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Propionylferrocene undergoes various types of chemical reactions, including:
Oxidation: Propionylferrocene can be oxidized to form the corresponding ferricenium ion.
Reduction: It can be reduced back to ferrocene under appropriate conditions.
Substitution: The propionyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed for substitution reactions.
Major Products:
Oxidation: Ferricenium ion derivatives.
Reduction: Ferrocene.
Substitution: Various substituted ferrocenes depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Propionylferrocene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: Studies have explored its potential as a bioactive molecule with applications in drug development.
Medicine: Propionylferrocene derivatives have been investigated for their anticancer and antimicrobial properties.
Industry: It is used in the development of materials with unique electronic and magnetic properties, such as sensors and catalysts .
Wirkmechanismus
The mechanism of action of propionylferrocene and its derivatives often involves redox reactions. The ferrocene core can undergo reversible oxidation and reduction, making it useful in applications that require electron transfer processes. In biological systems, the redox properties of propionylferrocene can lead to the generation of reactive oxygen species, which can induce oxidative stress in cells. This property is particularly useful in the development of anticancer drugs, where the generation of reactive oxygen species can lead to the selective killing of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Acetylferrocene: Similar to propionylferrocene but with an acetyl group instead of a propionyl group.
Ferrocenylmethanol: Contains a hydroxymethyl group attached to the ferrocene core.
Ferrocenecarboxaldehyde: Contains a formyl group attached to the ferrocene core.
Uniqueness: Propionylferrocene is unique due to the presence of the propionyl group, which imparts distinct electronic and steric properties compared to other ferrocene derivatives. This uniqueness makes it valuable in specific catalytic and synthetic applications where different reactivity and selectivity are required .
Eigenschaften
Molekularformel |
C13H14FeO-6 |
|---|---|
Molekulargewicht |
242.09 g/mol |
IUPAC-Name |
1-cyclopenta-2,4-dien-1-ylpropan-1-one;cyclopentane;iron |
InChI |
InChI=1S/C8H9O.C5H5.Fe/c1-2-8(9)7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,2H2,1H3;1-5H;/q-1;-5; |
InChI-Schlüssel |
TYSBPDDRFBNBFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


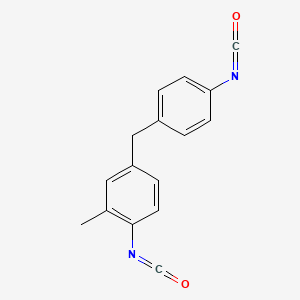
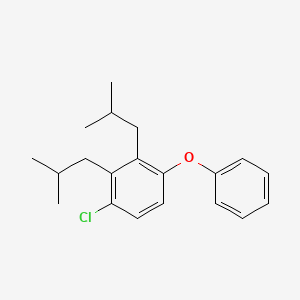


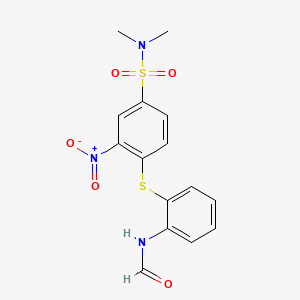
![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)
